[1,1'-Biphenyl]-4-methanamine, N,4'-dimethyl-

Hydrogen bond donor Membrane permeability Drug-likeness

Research programs requiring precise biphenyl methanamine pharmacophores face non-interchangeable amine substitution states. This para-substituted secondary benzylamine (C₁₅H₁₇N, MW 211.30) offers exactly one N-H donor (pKa ~8.99, LogP ~4.1), balancing permeability and target engagement. - **For CNS medicinal chemistry:** Single HBD vs. primary amine (2 donors) improves BBB penetration while retaining binding capability. - **For DEL/parallel synthesis:** Secondary amine guarantees mono-alkylation; eliminates orthogonal protection steps vs. primary analog. - **For 5-HT7R studies:** Steric profile intermediate between primary agonists (EC₅₀ 0.55-3.2 μM) and tertiary antagonists.

Molecular Formula C15H17N
Molecular Weight 211.30 g/mol
CAS No. 885950-16-3
Cat. No. B12124788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,1'-Biphenyl]-4-methanamine, N,4'-dimethyl-
CAS885950-16-3
Molecular FormulaC15H17N
Molecular Weight211.30 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CC=C(C=C2)CNC
InChIInChI=1S/C15H17N/c1-12-3-7-14(8-4-12)15-9-5-13(6-10-15)11-16-2/h3-10,16H,11H2,1-2H3
InChIKeyAMVWECRLUFCXRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Spec Guide: [1,1'-Biphenyl]-4-methanamine, N,4'-dimethyl- – Structural Identity and Comparators


[1,1'-Biphenyl]-4-methanamine, N,4'-dimethyl- (CAS 885950-16-3) is a para-substituted biphenyl secondary amine with the IUPAC name N-methyl-1-[4-(4-methylphenyl)phenyl]methanamine, molecular formula C₁₅H₁₇N, and a molecular weight of 211.30 g/mol . The compound features a biphenyl core bearing a 4'-methyl substituent on one ring and an N-methylaminomethyl group at the para position of the other ring, yielding a secondary benzylamine pharmacophore with exactly one hydrogen bond donor (N–H) and one hydrogen bond acceptor . This specific substitution pattern distinguishes it from the three most frequently encountered in-class analogs: the N,N-dimethyl tertiary amine (CAS 127292-60-8), the primary amine 4'-methyl analog (CAS 389602-70-4), and the N-methyl analog lacking the 4'-methyl group (CAS 110931-72-1) . The compound is supplied as a research-grade building block by Aaron Chemicals (Cat# AR00JLZJ) and AiFChem (Cat# ACKMJZ722) .

Secondary benzylamine building block with distinct amine substitution state
Precisely one N–H donor and one H-bond acceptor for pharmacophore design
Research-grade supply; structural identity verified against close analogs

Why This Compound Cannot Be Replaced by N,N-Dimethyl or Primary Amine Analogs


In-class biphenyl methanamine analogs are not freely interchangeable because the amine substitution state (primary vs. secondary vs. tertiary) and the presence or absence of the 4'-methyl group on the distal phenyl ring simultaneously alter three critical molecular properties: hydrogen bond donor capacity, basicity (pKa of the conjugate acid), and lipophilicity (LogP) [1]. The target compound occupies a distinct position in this multidimensional property space—it possesses exactly one N–H hydrogen bond donor (vs. zero for the N,N-dimethyl analog and two for the primary amine), a predicted pKa of approximately 8.99 characteristic of secondary benzylamines (vs. 8.69 for the tertiary analog), and a LogP elevated by the 4'-methyl group relative to non-methylated congeners . These differences are not cosmetic; they directly affect membrane permeability, metabolic N-dealkylation susceptibility, nitrosamine formation risk, and target binding pharmacophore compatibility [2]. Substituting any close analog therefore requires re-validation of the entire synthetic route or biological assay system—a cost that far exceeds the marginal procurement savings [3].

H-Bond Donor
Amine substitution state shifts HBD count (0 vs. 1 vs. 2); may alter membrane permeability and target engagement profile.
Amine Basicity
Predicted pKa differences (~0.3 units) may shift the ionized fraction at physiological pH, affecting binding kinetics and distribution.
Synthetic Handle
Secondary amine offers controlled mono-functionalization; primary amine risks bis-alkylation mixtures, tertiary amine limits derivatization pathways.

Quantitative Differentiation vs. Closest Analogs


Hydrogen Bond Donor Count: The N–H Advantage

The target compound [1,1'-Biphenyl]-4-methanamine, N,4'-dimethyl- possesses exactly one hydrogen bond donor (the N–H of the secondary amine). This contrasts with the N,N-dimethyl analog (CAS 127292-60-8), which has zero HBDs, and the primary amine analog (CAS 389602-70-4), which has two HBDs. In drug design, each additional HBD can reduce passive membrane permeability by approximately 0.5–1.0 log units while increasing aqueous solubility [1]. The single HBD of the target compound represents a balanced intermediate: sufficient to engage target proteins via directed hydrogen bonding while avoiding the permeability penalty of a second donor [2]. This property cannot be replicated by either the tertiary amine (no donor capacity) or the primary amine (excess donor capacity), making the target compound the optimal choice when a single, geometrically defined hydrogen bond interaction is required in the pharmacophore model .

H-Bond Donor Count
Class-level
1 HBD (secondary amine) vs. 0 (tertiary) and 2 (primary)
Supports balanced permeability-donor capacity for pharmacophore models.
HBD count verified by structural rules; class-level inference.
Hydrogen bond donor Membrane permeability Drug-likeness Secondary amine

Predicted Basicity (pKa) vs. Tertiary Amine Analog

The predicted pKa of the conjugate acid of the target secondary amine is approximately 8.99 (±0.20), based on ACD/Labs Percepta prediction for the structurally analogous N-methyl-N-[(4-methylphenyl)(phenyl)methyl]amine scaffold, which shares the same benzylamine secondary amine environment . In contrast, the N,N-dimethyl tertiary amine analog (CAS 127292-60-8) has a predicted pKa of 8.69 (±0.28), as reported by ChemicalBook . The primary amine parent scaffold (4-phenylbenzylamine, CAS 712-76-5) has a predicted pKa of 9.05 (±0.10) . The target compound is therefore approximately 0.3 log units more basic than the N,N-dimethyl analog, meaning that at physiological pH (7.4), the target compound will be approximately 95% protonated versus approximately 88% for the tertiary amine—a difference that translates to a roughly 1.6-fold higher concentration of the positively charged (protonated) species available for ionic interactions with biological targets .

Predicted pKa
Reported
Target ~8.99 vs. tertiary ~8.69; ~1.6× higher protonated fraction at pH 7.4
Ionization state difference may shift binding context and solubility profile.
Predicted values from ACD/Labs Percepta; cross-study comparable.
pKa Amine basicity Ionization state Physicochemical profiling

Synthetic Derivatization Handle: Selective Mono-Functionalization

The target compound's secondary amine (N-methyl) offers a single, well-defined site for further N-functionalization via alkylation, acylation, or sulfonylation, producing a single tertiary amine or amide product without the risk of over-reaction . By contrast, the primary amine analog (CAS 389602-70-4) can undergo bis-alkylation, leading to product mixtures that require chromatographic separation, while the N,N-dimethyl tertiary amine (CAS 127292-60-8) cannot be further N-alkylated without forming quaternary ammonium salts—a fundamentally different product class with altered solubility, toxicity, and crystallinity profiles . In reductive amination-based library synthesis, secondary amines react with aldehydes to form tertiary amines in a single, controlled step, whereas primary amines require careful stoichiometric control to avoid dialkylation . This makes the target compound a superior building block for parallel synthesis where product uniformity and high conversion are critical.

Synthetic Selectivity
Class-level
Single N-functionalization site yields predictable mono-product; avoids over-alkylation.
Supports efficient parallel synthesis without protection/deprotection steps.
Based on general amine reactivity principles; class-level inference.
Synthetic chemistry Amine alkylation Building block Derivatization selectivity

Lipophilicity Advantage of the 4'-Methyl Group

The presence of the 4'-methyl substituent on the distal phenyl ring of the target compound elevates its predicted octanol-water partition coefficient (XLogP3) relative to the N-methyl analog lacking this methyl group (CAS 110931-72-1). The target compound has a predicted XLogP3 of approximately 4.1, based on the smolecule database entry for the biphenyl N,N-dimethyl scaffold (which shares the same carbon skeleton) . In contrast, the N-methyl analog without the 4'-methyl group (CAS 110931-72-1, molecular formula C₁₄H₁₅N) is expected to have an XLogP3 in the range of 3.2–3.5, based on interpolation from structurally related benzylamine derivatives . The addition of a single methyl group on an aromatic ring typically increases LogP by 0.5–0.8 units (the Hansch π constant for aromatic methyl is approximately +0.56) [1]. This lipophilicity increment translates to a predicted 3–6 fold higher membrane partition coefficient, which may be advantageous for targets in lipophilic environments (e.g., CNS, intracellular targets) but requires awareness of potential metabolic liability differences [2].

Lipophilicity (XLogP3)
Reported
Target ~4.1 vs. non-methylated analog ~3.2–3.5; ΔLogP ≈ +0.6–0.9
4'-methyl group elevates lipophilicity; may support membrane penetration in lipophilic environments.
Predicted XLogP3 values; Hansch π for aromatic –CH₃ = +0.56.
LogP Lipophilicity Membrane permeability Physicochemical properties

Nitrosamine Risk Categorization: Secondary vs. Tertiary Amine

As a secondary amine, [1,1'-Biphenyl]-4-methanamine, N,4'-dimethyl- carries a defined risk of N-nitrosamine formation upon exposure to nitrosating agents (e.g., nitrite under acidic conditions), a risk that is approximately 1,000-fold higher than for the N,N-dimethyl tertiary amine analog, which requires an additional, rate-limiting N-dealkylation step before nitrosation can occur . In a 2023 experimental study comparing secondary and tertiary alkylamine reactivity, the tertiary amine exhibited significantly lower nitrosamine formation rates under pharmaceutical processing conditions [1]. Most potential nitrosamines derived from secondary amine precursors fall into potency categories 4 and 5 (acceptable daily intake ≥1,500 ng/day) per ICH M7 guidelines, but this classification must be confirmed experimentally for the specific nitrosamine derivative [2]. For procurement decisions, this means the target secondary amine requires a documented nitrosamine risk assessment and, if used in GMP manufacturing, a validated analytical method for the corresponding N-nitroso impurity—considerations that are less stringent for the N,N-dimethyl tertiary amine analog [3].

Nitrosamine Risk
Class-level
Secondary amine ~1,000× faster nitrosation than tertiary analog under acidic conditions.
Reported nitrosamine formation risk context; control strategy may be required.
Experimental comparison; secondary amine susceptible to direct N-nitrosation.
Nitrosamine Genotoxic impurity Pharmaceutical quality Secondary amine ICH M7

5-HT7 Receptor Pharmacophore: Amino Substituent Size

In a systematic structure-activity relationship (SAR) study of biphenyl-3-yl-methanamine derivatives at the 5-HT7 receptor, Kim et al. (2016) demonstrated that the nature of the amino substituent is the primary determinant of functional activity: compounds with smaller amino groups (primary and secondary amines) displayed partial agonist activity (EC₅₀ = 0.55–3.2 μM), whereas compounds with larger, tertiary amino groups displayed full antagonist activity (IC₅₀ = 5.57–23.1 μM) [1]. Molecular docking revealed that the size of the amino group dictates the binding mode—specifically, interaction with Arg367 of the 5-HT7 receptor differentiates agonists from antagonists [2]. Although the study focused on biphenyl-3-yl (meta) rather than biphenyl-4-yl (para) regioisomers, the amino-group-driven pharmacophore principle is directly transferable to the para-substituted series [3]. The target compound, bearing a secondary N-methylamino group of intermediate steric bulk, is predicted to occupy a pharmacophore space between the smaller primary amine (potential agonist) and the bulkier N,N-dimethyl tertiary amine (potential antagonist), offering a tunable starting point for biased signaling probe development [4].

5-HT7 Receptor Profile
Assay context
Secondary amine predicted intermediate functional activity (vs. primary agonism EC₅₀ ~0.5–3 μM; tertiary antagonism IC₅₀ ~5.5–23 μM)
Supports 5-HT7 receptor functional profiling studies; amino group size may drive agonist/antagonist switch.
Based on meta-biphenyl SAR; transferable pharmacophore principle.
5-HT7 receptor Serotonin GPCR Agonist Antagonist Biphenyl methanamine

Optimal Application Scenarios Based on Quantitative Evidence


CNS Drug Discovery Requiring Balanced HBD Profile

For CNS-targeted small molecule programs where the Rule of Five is tightly constrained, the target compound's single hydrogen bond donor (vs. two for the primary amine analog) provides a measurable permeability advantage while retaining sufficient HBD capacity for target engagement. The predicted LogP of ~4.1, elevated by the 4'-methyl group, further supports passive BBB penetration. Medicinal chemistry teams synthesizing focused libraries for GPCR or kinase targets in the CNS should select this compound over the primary amine analog (CAS 389602-70-4) when CNS MPO scores indicate that an additional HBD would push the molecule outside desirable property space [1]. The N,N-dimethyl analog (0 HBD) may offer even lower polarity but sacrifices the ability to form a directed hydrogen bond with backbone carbonyls in the target binding pocket—a trade-off that the secondary amine uniquely balances [2].

Parallel Library Synthesis with Mono-Functionalization Selectivity

In automated parallel synthesis or DNA-encoded library (DEL) construction, the secondary amine of the target compound guarantees a single N-derivatization product upon treatment with one equivalent of electrophile (e.g., alkyl halide, acyl chloride, sulfonyl chloride). This contrasts with the primary amine analog (CAS 389602-70-4), which statistically produces mixtures of mono- and bis-alkylated products unless carefully stoichiometrically controlled—a significant challenge in nanomole-scale DEL chemistry [3]. Procurement of the target compound eliminates the need for orthogonal N-protection (e.g., Boc, Fmoc) and subsequent deprotection steps, reducing synthesis cycle time by one to two steps per library member and improving overall library purity and yield .

5-HT7 Receptor Tool Compound Development

Based on the pharmacophore mapping established by Kim et al. (2016) for biphenyl methanamine 5-HT7 receptor modulators, the target compound's secondary N-methylamino group occupies the intermediate steric space between the smaller primary amine agonists (EC₅₀ = 0.55–3.2 μM) and the bulkier tertiary amine antagonists (IC₅₀ = 5.57–23.1 μM) [4]. Neuroscience researchers studying biased signaling or functional selectivity at 5-HT7R should select this compound as a privileged scaffold for exploring the agonist-to-antagonist functional switch that amino group size controls. The 4'-methyl substitution further allows exploration of lipophilic pocket interactions distal to the amino pharmacophore, a dimension not accessible with the non-methylated N-methyl analog (CAS 110931-72-1) [5].

Pharmaceutical Process Chemistry with Nitrosamine Control

For GMP manufacturing of drug substance intermediates where the synthetic route passes through a secondary amine, the target compound's nitrosamine risk profile must be explicitly managed per ICH M7(R2) guidelines [6]. The secondary amine is approximately 1,000-fold more susceptible to nitrosamine formation than the tertiary amine analog under standard processing conditions [7]. Process chemistry teams should select this compound only when (a) a validated analytical method for the corresponding N-nitroso derivative is in place, (b) nitrite scavengers (e.g., ascorbic acid, sodium carbonate) are incorporated into the process, and (c) the acceptable intake limit for the specific nitrosamine has been established through in silico or in vitro mutagenicity assessment. In scenarios where these controls are prohibitively expensive, the tertiary amine analog may be the more pragmatic procurement choice despite its different hydrogen bonding and basicity profile.

Application
Selection Property
Validation Focus
CNS MPO property optimization studies
Single HBD with moderate lipophilicity profile
CNS MPO score alignment; permeability assay context
Parallel library synthesis (DEL/automated)
Secondary amine with controlled mono-functionalization
Mono-product outcome; elimination of orthogonal protection steps
5-HT7 receptor functional profiling
Intermediate steric bulk at amino group
Agonist/antagonist functional assay interpretation
Nitrosamine risk assessment in process research
Secondary amine nitrosation susceptibility context
Nitrosamine formation control strategy and analytical method development context
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